molecular formula C15H16FN3O3 B2987665 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide CAS No. 2034502-21-9

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Cat. No.: B2987665
CAS No.: 2034502-21-9
M. Wt: 305.309
InChI Key: TVCSUIICDBBNFH-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic small molecule characterized by a cyclohexyl backbone substituted with a 5-fluoropyrimidin-2-yloxy group and a furan-2-carboxamide moiety. The stereochemistry at the 1r,4r positions of the cyclohexyl ring is critical for its conformational stability and target binding. The compound’s design integrates a fluorinated pyrimidine ring, which enhances metabolic stability and bioavailability, and a furan carboxamide group that contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-10-8-17-15(18-9-10)22-12-5-3-11(4-6-12)19-14(20)13-2-1-7-21-13/h1-2,7-9,11-12H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSUIICDBBNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. As a derivative of nicotinamide, this compound is characterized by its unique structural features, including a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether bond. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Component Description
Molecular Formula C16H19FN4O3
Key Functional Groups Cyclohexyl, furan, fluoropyrimidine
Classification Nicotinamide derivative

This compound's unique combination of functional groups suggests potential interactions with various biological targets, particularly those involved in cell proliferation and apoptosis.

Preliminary studies indicate that this compound may exhibit several biological activities relevant to cancer treatment:

  • Inhibition of Kinases : The compound has shown promise in inhibiting certain kinases that are critical for cell cycle regulation and apoptosis. This inhibition could lead to reduced cell proliferation in cancerous tissues.
  • Apoptosis Induction : By targeting pathways involved in programmed cell death, this compound may help in inducing apoptosis in malignant cells.
  • Synergistic Effects : There is potential for synergistic effects when used in combination with other therapeutic agents, enhancing overall efficacy against tumors.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the biological activity of this compound:

Case Study Analysis

  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, studies on A431 vulvar epidermal carcinoma cells showed a marked decrease in cell viability upon treatment with the compound.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. Results indicated that it could effectively reduce tumor growth in xenograft models.
  • Comparative Analysis : When compared to established chemotherapeutic agents like 5-Fluorouracil, this compound exhibited comparable or enhanced efficacy in certain contexts while potentially offering a more favorable side effect profile.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies suggest that it may modulate signaling pathways associated with tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide and structurally related compounds from the evidence:

Compound Name Core Structure Substituents Biological Activity Key Differences
This compound Cyclohexyl 5-fluoropyrimidin-2-yloxy, furan-2-carboxamide Hypothesized kinase inhibition or receptor modulation (based on analogs) Unique stereospecific cyclohexyl backbone; fluorinated pyrimidine enhances stability.
Furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) Piperidinyl Phenethyl, phenyl, furan-2-carboxamide Potent opioid receptor agonist (μ-opioid) Piperidinyl core vs. cyclohexyl; lacks fluoropyrimidine; higher lipophilicity.
U47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Cyclohexyl 3,4-dichlorobenzamide, dimethylamino Synthetic opioid (κ-opioid receptor agonist) Benzamide substituent vs. furan carboxamide; chlorine atoms increase receptor affinity.
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide) Piperidinyl Phenethyl, phenyl, acetamide Opioid analgesic (μ-opioid) Acetamide group vs. furan carboxamide; simpler structure with lower metabolic stability.
N-butyl-2-chloro-N-[5-(2-chloro-6-methylpyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazolyl Chlorobenzamide, pyridinyl Anticancer or antimicrobial (structural similarity to kinase inhibitors) Thiadiazole heterocycle vs. cyclohexyl; dual chlorine substituents enhance electrophilicity.

Key Findings from Structural Comparisons :

Backbone Flexibility :

  • The cyclohexyl backbone in the target compound provides rigidity compared to the piperidinyl cores in fentanyl analogs (e.g., furanylfentanyl) . This rigidity may reduce off-target effects by limiting conformational flexibility during receptor binding.
  • Cyclohexyl-based U47700 shares a similar backbone but lacks the furan-carboxamide group, highlighting the importance of the latter for hydrogen-bonding interactions .

Substituent Effects :

  • The 5-fluoropyrimidin-2-yloxy group distinguishes the target compound from other furan carboxamides (e.g., furanylfentanyl) by introducing electronegativity and metabolic stability via fluorine .
  • In contrast, chlorinated benzamides (e.g., U47700, N-butyl-2-chloro-benzamide) prioritize halogen-bonding interactions, which may enhance receptor affinity but increase toxicity risks .

Pharmacokinetic Profiles: Fluorinated pyrimidines (as in the target compound) are associated with improved oral bioavailability and longer half-lives compared to non-fluorinated analogs like acetyl fentanyl . Piperidinyl opioids (e.g., furanylfentanyl) exhibit rapid blood-brain barrier penetration due to high lipophilicity but suffer from shorter durations of action .

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